molecular formula C26H18O4 B14599992 1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione CAS No. 59426-87-8

1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione

Cat. No.: B14599992
CAS No.: 59426-87-8
M. Wt: 394.4 g/mol
InChI Key: DUCLQBZDDKGOLS-UHFFFAOYSA-N
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Description

1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione is a complex organic compound with a unique structure that includes two methoxyphenyl groups attached to a cyclopentaindene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-methoxybenzaldehyde with cyclopentadiene in the presence of a Lewis acid catalyst can yield the desired cyclopentaindene structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic aromatic substitution can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione involves its interaction with specific molecular targets. For instance, its potential biological activities may be mediated through the inhibition of certain enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and potential applications. Its structure allows for a diverse range of chemical modifications, making it a versatile compound in various research fields.

Properties

CAS No.

59426-87-8

Molecular Formula

C26H18O4

Molecular Weight

394.4 g/mol

IUPAC Name

1,3-bis(4-methoxyphenyl)cyclopenta[a]indene-2,4-dione

InChI

InChI=1S/C26H18O4/c1-29-17-11-7-15(8-12-17)21-23-19-5-3-4-6-20(19)25(27)24(23)22(26(21)28)16-9-13-18(30-2)14-10-16/h3-14H,1-2H3

InChI Key

DUCLQBZDDKGOLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=O)C3=C(C2=O)C5=CC=C(C=C5)OC

Origin of Product

United States

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